An In-depth Technical Guide to N-cyclopentyl-3-methoxybenzamide: Structure, Properties, and Synthesis
An In-depth Technical Guide to N-cyclopentyl-3-methoxybenzamide: Structure, Properties, and Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-cyclopentyl-3-methoxybenzamide is a chemical compound characterized by a central benzamide core with a cyclopentyl group attached to the amide nitrogen and a methoxy group at the 3-position of the benzene ring. While this specific molecule is not extensively documented in publicly available databases, its structural motifs are common in medicinal chemistry, suggesting potential biological activity. This guide provides a comprehensive overview of its chemical structure, predicted physicochemical properties based on analogous compounds, and detailed protocols for its synthesis. The information herein serves as a foundational resource for researchers interested in the synthesis and exploration of novel benzamide derivatives.
Chemical Structure and Identification
N-cyclopentyl-3-methoxybenzamide consists of a benzene ring substituted with a methoxy group (-OCH₃) at the meta position and a carboxamide group. The nitrogen of the amide is further substituted with a cyclopentyl ring.
Molecular Formula: C₁₃H₁₇NO₂
Molecular Weight: 219.28 g/mol
IUPAC Name: N-cyclopentyl-3-methoxybenzamide
SMILES: COC1=CC(=CC=C1)C(=O)NC2CCCC2
InChI Key: (Predicted) Will be generated upon synthesis and characterization.
CAS Number: Not assigned.
Physicochemical Properties (Predicted)
Due to the lack of experimental data for N-cyclopentyl-3-methoxybenzamide, the following properties are predicted based on the known values of structurally similar compounds such as N-cyclopentyl-3,4-dimethoxybenzamide[1], 3-(cyclopentyloxy)-N-(2-fluorophenyl)-4-methoxybenzamide[2], N-cyclopentyl-3-methylbutanamide[3], and N-cyclopentyl-N-methyl-benzamide[4].
| Property | Predicted Value | Notes |
| Melting Point (°C) | 80 - 120 | Solid at room temperature. The melting point of benzamide derivatives can vary significantly based on substitution patterns. |
| Boiling Point (°C) | > 300 | High boiling point is expected due to the molecular weight and polar amide group. |
| Solubility | Soluble in methanol, ethanol, DMSO, and dichloromethane. Sparingly soluble in water. | The presence of the amide and methoxy groups provides some polarity, while the cyclopentyl and benzene rings contribute to nonpolar character. |
| LogP | 2.5 - 3.5 | Indicates moderate lipophilicity, suggesting potential for cell membrane permeability. |
| pKa | ~16-18 (amide proton) | The amide proton is weakly acidic. |
Synthesis of N-cyclopentyl-3-methoxybenzamide
The synthesis of N-cyclopentyl-3-methoxybenzamide can be readily achieved through standard amide bond formation reactions. The most common and reliable methods involve the coupling of 3-methoxybenzoic acid with cyclopentylamine. Two general and robust protocols are provided below.
Experimental Workflow
The general workflow for the synthesis and purification of N-cyclopentyl-3-methoxybenzamide is depicted below.
Caption: General workflow for the synthesis of N-cyclopentyl-3-methoxybenzamide.
Protocol 1: Carbodiimide-Mediated Amide Coupling
This method utilizes a carbodiimide, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in the presence of an activating agent like 1-hydroxybenzotriazole (HOBt) to facilitate the amide bond formation.[5]
Materials:
-
3-Methoxybenzoic acid
-
Cyclopentylamine
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM)
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1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Ethyl acetate and hexanes for elution
Procedure:
-
To a solution of 3-methoxybenzoic acid (1.0 eq) in dichloromethane (DCM, 0.2 M) at room temperature, add EDC (1.2 eq), HOBt (1.2 eq), and DIPEA (1.5 eq).
-
Stir the mixture for 10 minutes to allow for the activation of the carboxylic acid.
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Add cyclopentylamine (1.1 eq) dropwise to the reaction mixture.
-
Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford the pure N-cyclopentyl-3-methoxybenzamide.
Protocol 2: Acyl Chloride Formation followed by Amination (Schotten-Baumann Conditions)
This two-step procedure involves the conversion of the carboxylic acid to a more reactive acyl chloride, which then readily reacts with the amine.[6]
Materials:
-
3-Methoxybenzoic acid
-
Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)
-
Cyclopentylamine
-
Triethylamine (TEA) or Pyridine
-
Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Ethyl acetate and hexanes for elution
Procedure:
Step 1: Formation of 3-methoxybenzoyl chloride
-
In a round-bottom flask, suspend or dissolve 3-methoxybenzoic acid (1.0 eq) in an excess of thionyl chloride (2-5 eq).
-
Add a catalytic amount of N,N-dimethylformamide (DMF) (1-2 drops).
-
Heat the mixture to reflux for 1-2 hours. The reaction progress can be monitored by the cessation of gas evolution (HCl and SO₂).
-
After the reaction is complete, remove the excess thionyl chloride by distillation or under reduced pressure to obtain the crude 3-methoxybenzoyl chloride. This can be used directly in the next step.
Step 2: Amidation
-
Dissolve cyclopentylamine (1.1 eq) and triethylamine (1.5 eq) in DCM in a separate flask and cool to 0 °C in an ice bath.
-
Add a solution of the crude 3-methoxybenzoyl chloride (1.0 eq) in DCM dropwise to the cooled amine solution.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC.
-
Upon completion, wash the reaction mixture with saturated NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes.
Potential Biological Significance and Signaling Pathways
While no specific biological activity has been reported for N-cyclopentyl-3-methoxybenzamide, the benzamide scaffold is a well-established pharmacophore present in a wide range of biologically active molecules. For instance, some N-substituted benzamide derivatives have been investigated as antitumor agents.[7][8] The interaction of such compounds with biological targets is often governed by the substituents on the benzamide core.
The logical relationship for investigating the potential of a novel benzamide derivative like N-cyclopentyl-3-methoxybenzamide is outlined below.
Caption: A logical workflow for the biological evaluation of a novel compound.
Conclusion
N-cyclopentyl-3-methoxybenzamide represents an interesting, yet underexplored, chemical entity. This guide provides the fundamental chemical information, predicted properties, and robust synthetic protocols necessary for its preparation and further investigation. The established presence of the benzamide core in numerous bioactive compounds suggests that N-cyclopentyl-3-methoxybenzamide could be a valuable candidate for screening in various biological assays, particularly in the context of drug discovery. The detailed methodologies and structured data presented herein are intended to facilitate and encourage such research endeavors.
References
- 1. PubChemLite - N-cyclopentyl-3,4-dimethoxybenzamide (C14H19NO3) [pubchemlite.lcsb.uni.lu]
- 2. 3-(cyclopentyloxy)-N-(2-fluorophenyl)-4-methoxybenzamide | C19H20FNO3 | CID 10087963 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. N-cyclopentyl-3-methylbutanamide | C10H19NO | CID 4293925 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. N-cyclopentyl-N-methyl-benzamide | C13H17NO | CID 527043 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Amide Synthesis [fishersci.co.uk]
- 7. Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
